molecular formula C17H23NO4 B556952 Boc-(S)-alpha-benzyl-proline CAS No. 706806-61-3

Boc-(S)-alpha-benzyl-proline

Cat. No.: B556952
CAS No.: 706806-61-3
M. Wt: 305.4 g/mol
InChI Key: JUUNPRGYFCIXSM-KRWDZBQOSA-N
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Description

Boc-(S)-alpha-benzyl-proline is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is often used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in various chemical reactions.

Mechanism of Action

Target of Action

This compound is a derivative of proline, an amino acid, and is often used in peptide synthesis . It’s important to note that the specific targets would depend on the context in which this compound is used, such as the type of peptide being synthesized and its intended biological function.

Mode of Action

Boc-(S)-alpha-benzyl-proline acts as a protecting group in peptide synthesis . The tert-butyloxycarbonyl (Boc) group protects the N α-amino group during synthesis . This protection is crucial as it prevents unwanted side reactions from occurring during the synthesis process. The Boc group can be removed under acidic conditions, revealing the original amine group . This allows for the controlled step-by-step addition of amino acids in peptide synthesis.

Pharmacokinetics

It’s worth noting that the pharmacokinetic properties of the final peptide product would be more relevant from a therapeutic perspective .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-alpha-benzyl-proline typically involves the protection of the amino group of pyrrolidine-2-carboxylic acid with a Boc group, followed by benzylation at the 2-position. One common method involves the use of tert-butyl chloroformate and benzyl bromide as reagents .

Industrial Production Methods

Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butoxycarbonyl-protected compounds. These systems allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-alpha-benzyl-proline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Boc-(S)-alpha-benzyl-proline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
  • (S)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid
  • (S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid

Uniqueness

Boc-(S)-alpha-benzyl-proline is unique due to the presence of the benzyl group at the 2-position, which provides additional reactivity and allows for the synthesis of more complex molecules. This makes it a valuable intermediate in organic synthesis compared to other similar compounds .

Properties

IUPAC Name

(2S)-2-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(18,14(19)20)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUNPRGYFCIXSM-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426192
Record name 2-Benzyl-1-(tert-butoxycarbonyl)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706806-61-3
Record name 2-Benzyl-1-(tert-butoxycarbonyl)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-(S)-alpha -benzyl-Pro-OH
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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